Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate

Chiral building block Enantioselective synthesis Medicinal chemistry

Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate (CAS 868775-81-9) is a conformationally locked bicyclic β-amino acid ester that embeds both a primary amine and a methyl ester on a saturated bicyclo[2.2.2]octane scaffold in a cis relative orientation. The scaffold introduces significant sp³-character and three-dimensional shape that differentiates it from flat, aromatic building blocks, aligning with the growing demand for saturated bioisosteres in medicinal chemistry.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B12064494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(C1N)CC2
InChIInChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9+/m0/s1
InChIKeyKNPLGHZLVZHFSD-ABIFROTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl cis-3-Aminobicyclo[2.2.2]octane-2-carboxylate – A Chiral, Rigid β-Amino Ester Building Block for CNS and Antiviral Drug Discovery


Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate (CAS 868775-81-9) is a conformationally locked bicyclic β-amino acid ester that embeds both a primary amine and a methyl ester on a saturated bicyclo[2.2.2]octane scaffold in a cis relative orientation . The scaffold introduces significant sp³-character and three-dimensional shape that differentiates it from flat, aromatic building blocks, aligning with the growing demand for saturated bioisosteres in medicinal chemistry [1]. The compound is predominantly supplied as a single enantiomer, (2S,3R), with a typical purity of ≥97–98% (HPLC) , and serves as a key advanced intermediate in the synthesis of influenza A polymerase PB2 inhibitors, most notably in the process-scale preparation of Pimodivir (VX‑787) [2].

Why Methyl cis-3-Aminobicyclo[2.2.2]octane-2-carboxylate Cannot Be Simply Replaced by Its Trans Isomer or Ethyl Ester Analogs


The cis arrangement of the 3‑amino and 2‑methoxycarbonyl groups on the bicyclo[2.2.2]octane cage imposes a well-defined dihedral angle and steric environment that is fundamentally distinct from the corresponding trans isomer [1]. In hydrogen‑bonding networks, the cis isomer positions the ammonium and carbonyl groups on the same face of the cage, altering both the geometry and the electronic surface of the molecule. The ethyl ester analog introduces additional lipophilicity (ΔlogP ≈ +0.5 estimated) and a larger steric demand at the ester site, which can disrupt downstream amidation kinetics or target‑binding complementarity [2]. Consequently, generic substitution without re-optimization of the synthetic sequence or biological assay conditions can lead to significant differences in reaction yields, enantiomeric purity, or pharmacological activity—rendering a one‑to‑one swap scientifically invalid for procurement decisions.

Quantitatively Verified Differentiation Points for Methyl cis-3-Aminobicyclo[2.2.2]octane-2-carboxylate Relative to Its Closest Analogs


Enantiomeric Purity and Defined Absolute Configuration vs. Racemic or Diastereomeric Mixtures

Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate is commercially supplied as the single enantiomer (2S,3R) with a purity of ≥98% by HPLC, whereas the structurally analogous ethyl ester and the trans-methyl ester are frequently available only as racemic mixtures or require additional chiral resolution steps . The patent literature reports that the cis-methyl ester can be obtained from 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate via chiral sulfinamide-based reduction with subsequent epimerization and deprotection, yielding the desired cis configuration in a diastereomeric excess that is consistently >95% de before purification [1].

Chiral building block Enantioselective synthesis Medicinal chemistry

Process-Scale Utility as a Direct Precursor to Pimodivir (VX‑787) vs. Trans-Isomer Intermediates

The cis-methyl ester is explicitly claimed as the penultimate intermediate in the scaled synthesis of the influenza A PB2 inhibitor Pimodivir (EC50 = 0.13–3.2 nM against H1N1pdm09 and H5N1 strains) [1]. In the optimized process route, methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate is subjected to a base-catalyzed epimerization at C‑2 to furnish the trans-carboxylic acid, which is then coupled to the azaindole–pyrimidine warhead. Attempts to directly use the trans-methyl ester in the same sequence have been reported to result in lower overall yields (≤30% vs. ~50% for the cis ester route), due to competing elimination and reduced solubility of the trans-hydrochloride salt in the epimerization medium [2].

Antiviral intermediate Influenza polymerase PB2 inhibitor Process chemistry

Conformational Rigidity and 3D Shape Complementarity vs. Flat Aromatic Building Blocks

When incorporated into a drug-like structure, the bicyclo[2.2.2]octane core of the target compound provides a saturated, three-dimensional bridging element that replaces a para-substituted phenyl ring. Direct matched-pair studies have shown that replacing a phenyl ring with a bicyclo[2.2.2]octane (BCO) scaffold increases metabolic half-life up to 13.7‑fold in human liver microsomes, while completely eliminating the formation of toxic oxidized aromatic metabolites that are typical of phenyl-containing analogs [1]. Although this evidence was obtained on BCO-containing drug candidates rather than the free building block, the underlying physicochemical driver—complete sp³ hybridization—is an inherent property of the title compound.

Bioisostere 3D scaffold Metabolic stability

Optimal Procurement and Application Contexts for Methyl cis-3-Aminobicyclo[2.2.2]octane-2-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Enantiopure Scaffold for CNS-Targeted Peptidomimetics and Receptor Ligands

When designing centrally-acting peptidomimetics or constrained β-amino acid-containing ligands, the (2S,3R)-cis-methyl ester provides a rigid, sp³-rich core that pre-organizes the amine and carboxylate pharmacophores into a fixed relative orientation. This contrasts with the trans isomer, which positions the functional groups on opposite faces of the bicyclic cage, leading to distinct hydrogen-bonding patterns and receptor complementarity as evidenced by the divergent biological activities of cis- and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives [1]. Procurement of the target compound with guaranteed 98% enantiopurity directly enables structure-activity relationship (SAR) studies without confounding diastereomeric noise.

Antiviral Process R&D: Key Intermediate for PB2 Inhibitor Pimodivir and Back-Up Candidates

In the process route patented for Pimodivir, methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate is the advanced intermediate that undergoes epimerization to generate the trans-acid warhead. The cis ester offers a 20-percentage-point yield advantage over the trans-methyl ester hydrochloride in the final epimerization–coupling sequence [2]. This makes it the preferred starting material for kilogram-scale GLP campaigns or for the synthesis of next-generation azaindole-based PB2 inhibitors where yield optimization is critical to program economics.

Saturated Bioisostere Discovery: Replacing Phenyl Rings in Lead Optimization

For programs aiming to replace a metabolically labile para-substituted phenyl ring, the title compound delivers the bicyclo[2.2.2]octane core at the building-block stage. Class-level matched-pair data indicates that incorporating the BCO scaffold can improve metabolic half-life by over an order of magnitude while eliminating aromatic oxidation-derived reactive metabolites [3]. Early procurement of the cis-amino ester allows medicinal chemists to directly incorporate the 3D core into parallel libraries and assess its impact on ADME profiles before committing to multistep custom synthesis.

Quote Request

Request a Quote for Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.